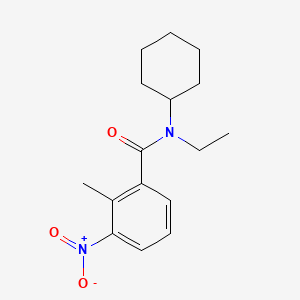

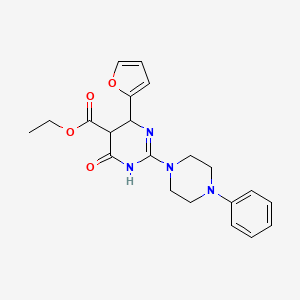

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide is a compound that has garnered attention in various scientific inquiries due to its unique chemical structure and potential applications. While the specific compound is not directly cited in the research literature, related compounds have been synthesized and characterized, offering insights into its possible synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds, such as N-cyclohexyl-2-nitrobenzamide, has been reported, involving spectroscopic data and X-ray diffraction analysis to characterize the synthesized compounds. These processes often include the reaction of specific nitrobenzamide derivatives with various agents to introduce the cyclohexyl and ethyl groups into the molecular structure (Saeed, Hussain, & Bolte, 2010).

Molecular Structure Analysis

The crystal structure of synthesized compounds provides insight into the arrangement and spatial orientation of molecules. For instance, N-cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group, with detailed cell parameters and crystal packing stabilized by N–H⋯O hydrogen bonds. Such studies are crucial for understanding the molecular geometry and interactions within the crystal lattice (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been explored, indicating various functional group transformations and the formation of complexes. For example, reactions involving nitrobenzamide derivatives under specific conditions can lead to the substitution of nitro groups or the formation of novel cyclic structures, highlighting the reactivity and potential chemical modifications of these compounds (Ibata, Zou, & Demura, 1995).

Aplicaciones Científicas De Investigación

Chemical Characterization and Structure Analysis

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide, as part of the substituted benzamide family, has been synthesized and characterized, demonstrating significant central nervous system (CNS) depressant and hypotensive activity in early research. These compounds, characterized by small alkyl groups attached to the amide nitrogen and a p-nitro group, show a promising starting point for further pharmacological and material science investigations due to their structural properties and biological activity potential (Roll, 1970).

Photolabile Polymers and Material Science

In polymer and material science, derivatives of nitrobenzamide, like N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide, serve as crucial intermediates in developing photolabile polymers. These polymers can alter their properties through irradiation, leveraging the photolabile o-nitrobenzyl group for applications ranging from hydrogels to self-assembled monolayers and bioconjugates. This technology holds vast potential for creating responsive materials that can be precisely controlled by light, enabling advancements in drug delivery systems, tissue engineering, and nanotechnology (Zhao, Sterner, Coughlin, & Théato, 2012).

Chemoselective Catalysis

The compound's structural framework has led to research in chemoselective catalysis, particularly in the selective reduction of nitro compounds to amines. Supported gold catalysts, for example, have shown efficacy in the chemoselective hydrogenation of functionalized nitroarenes, a reaction crucial for synthesizing various pharmaceuticals and organic intermediates. These findings underscore the potential of N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide related structures in facilitating environmentally friendly and highly selective chemical transformations (Corma & Serna, 2006).

Environmental and Green Chemistry

In environmental and green chemistry, the oxidative reactions of nitrobenzamide derivatives have been explored as a route to more sustainable chemical processes. For instance, the direct oxidation of cyclohexenes to adipic acid, an important precursor for nylon production, represents a "green" alternative to traditional methods. This approach significantly reduces harmful emissions and showcases the role of nitrobenzamide derivatives in developing more eco-friendly industrial processes (Sato, Aoki, & Noyori, 1998).

Propiedades

IUPAC Name |

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-17(13-8-5-4-6-9-13)16(19)14-10-7-11-15(12(14)2)18(20)21/h7,10-11,13H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZYSPNOMIWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)

![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)

![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)